Technical Documentation Center

6-Ethoxy-2-nitrobenzofuran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Ethoxy-2-nitrobenzofuran
  • CAS: 67073-93-2

Core Science & Biosynthesis

Foundational

What is the chemical structure of 6-Ethoxy-2-nitrobenzofuran

6-Ethoxy-2-nitrobenzofuran: Structural Elucidation, Mechanistic Synthesis, and Applications in Drug Discovery Executive Summary 6-Ethoxy-2-nitrobenzofuran (CAS: 67073-93-2) is a highly specialized heterocyclic building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

6-Ethoxy-2-nitrobenzofuran: Structural Elucidation, Mechanistic Synthesis, and Applications in Drug Discovery

Executive Summary

6-Ethoxy-2-nitrobenzofuran (CAS: 67073-93-2) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring a privileged benzofuran core substituted with an electron-donating ethoxy group and an electron-withdrawing nitro group, this molecule offers a unique electronic landscape. This technical guide provides an in-depth analysis of its structural properties, a step-by-step mechanistic synthesis protocol, and its functional utility in modern drug development.

Chemical Identity and Structural Elucidation

The molecular architecture of 6-Ethoxy-2-nitrobenzofuran consists of a bicyclic benzofuran system. The oxygen-containing heterocycle is activated by a nitro group at the C2 position, making it highly susceptible to targeted reduction or nucleophilic functionalization. The ethoxy substituent at the C6 position modulates the molecule's lipophilicity, a critical parameter for optimizing the pharmacokinetic profiles of downstream active pharmaceutical ingredients (APIs).

Table 1: Physicochemical and Computational Properties of 6-Ethoxy-2-nitrobenzofuran[1]

PropertyValue
IUPAC Name 6-ethoxy-2-nitro-1-benzofuran
CAS Registry Number 67073-93-2
Molecular Formula C10​H9​NO4​
Molecular Weight 207.18 g/mol
Exact Mass 207.0531 g/mol
Topological Polar Surface Area (TPSA) 68.2 Ų
XLogP3-AA (Lipophilicity) 2.8
Hydrogen Bond Donors / Acceptors 0 / 4
Rotatable Bonds 2
Predicted Boiling Point 327.4 ± 22.0 °C (at 760 mmHg)

Mechanistic Synthesis Pathway

The synthesis of 2-nitrobenzofurans is classically achieved through the reaction of substituted salicylaldehydes with bromonitromethane[2]. For 6-Ethoxy-2-nitrobenzofuran specifically, the required precursors are 4-Ethoxy-2-hydroxybenzaldehyde (CAS: 43057-77-8)[3] and Bromonitromethane (CAS: 563-70-2)[2].

The reaction proceeds via a tandem Henry (nitroaldol) condensation and intramolecular etherification:

  • Henry Reaction : Under mildly basic conditions, the acidic protons of bromonitromethane are abstracted, generating a nitronate anion. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde.

  • Cyclization : The adjacent phenolic hydroxyl group undergoes deprotonation and subsequently attacks the brominated carbon via an intramolecular SN​2 mechanism, displacing the bromide ion to form a 3-hydroxy-2-nitro-2,3-dihydrobenzofuran intermediate.

  • β -Elimination : The intermediate undergoes spontaneous or heat-driven dehydration ( β -elimination of water) to restore the highly stable, fully conjugated aromatic benzofuran system[4].

SynthesisMechanism A 4-Ethoxy-2-hydroxybenzaldehyde (CAS: 43057-77-8) C Henry Reaction (Base Catalyzed) A->C Addition B Bromonitromethane (CAS: 563-70-2) B->C Addition D Intermediate: 3-Hydroxy-2-nitro-2,3-dihydrobenzofuran C->D Cyclization (-HBr) E β-Elimination (Dehydration) D->E -H2O F 6-Ethoxy-2-nitrobenzofuran (CAS: 67073-93-2) E->F Aromatization

Mechanistic synthesis of 6-Ethoxy-2-nitrobenzofuran via Henry reaction and cyclization.

Step-by-Step Experimental Protocol

To ensure high yield and purity, the following self-validating protocol outlines the synthesis with embedded causality for each operational choice.

Reagents : 4-Ethoxy-2-hydroxybenzaldehyde (1.0 eq), Bromonitromethane (1.1 eq), Anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 eq), Anhydrous N,N-Dimethylformamide (DMF).

  • Step 1: Reagent Preparation and Initiation

    • Action: Dissolve 4-Ethoxy-2-hydroxybenzaldehyde in anhydrous DMF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the ionic intermediates formed during the Henry reaction. Cooling to 0 °C prevents the highly exothermic nitroaldol condensation from causing thermal degradation or polymerization of the bromonitromethane[2].

  • Step 2: Base-Catalyzed Condensation

    • Action: Add K2​CO3​ portion-wise over 15 minutes. Slowly add bromonitromethane dropwise. Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Causality: K2​CO3​ is a mild base, sufficient to deprotonate both the phenol (pKa ~10) and the nitromethane derivative (pKa ~10) without triggering the Nef reaction (which would destroy the nitro group). The gradual warming allows the initial kinetic aldol product to undergo the thermodynamically driven intramolecular cyclization.

  • Step 3: Dehydration ( β -Elimination)

    • Action: Monitor the reaction via TLC or LC-MS. If the 3-hydroxy-2-nitro-2,3-dihydrobenzofuran intermediate persists, elevate the temperature to 60 °C for 2 hours.

    • Causality: While β -elimination often occurs spontaneously to regain aromaticity, mild heating provides the necessary activation energy to drive the dehydration to completion, maximizing the yield of the fully aromatic 6-Ethoxy-2-nitrobenzofuran[4].

  • Step 4: Workup and Purification

    • Action: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Causality: The aqueous quench neutralizes the base and precipitates the organic components. Brine washing removes residual DMF. Silica gel chromatography isolates the target compound from unreacted aldehyde and polar byproducts.

Significance in Drug Development

The benzofuran ring is a "privileged scaffold" in pharmacology, meaning its geometry and electronic distribution inherently interact with a wide variety of biological targets.

  • The Nitro Group as a Synthetic Handle : The C2 nitro group is rarely left intact in final drug molecules due to potential toxicity (e.g., mutagenicity via nitroreductases). Instead, it serves as a critical synthetic handle. It can be readily reduced (using H2​ /Pd-C or Fe/HCl) to a 2-aminobenzofuran. This amine is then functionalized into amides, ureas, or sulfonamides, which are common pharmacophores in kinase inhibitors and anti-inflammatory agents.

  • The Ethoxy Group for Target Affinity : The C6 ethoxy group provides a specific vector for lipophilic interactions. With a TPSA of 68.2 Ų and an XLogP3 of 2.8[1], 6-Ethoxy-2-nitrobenzofuran possesses ideal drug-like physicochemical properties (adhering to Lipinski's Rule of Five). The ethoxy chain can project into hydrophobic pockets of target proteins, enhancing binding affinity compared to unsubstituted or methoxy-substituted analogs.

DrugApplication Core 6-Ethoxy-2-nitrobenzofuran (Privileged Scaffold) Reduction Nitro Reduction (Fe/HCl or H2/Pd-C) Core->Reduction Activation Amine 2-Amino-6-ethoxybenzofuran Reduction->Amine Deriv Amide/Urea Derivatives (Active APIs) Amine->Deriv Functionalization Target1 Antimicrobial Targets Deriv->Target1 Binding Target2 Anti-inflammatory Targets Deriv->Target2 Binding

Functionalization of the 6-Ethoxy-2-nitrobenzofuran core for drug discovery applications.

Analytical Validation

To ensure the integrity of the synthesized 6-Ethoxy-2-nitrobenzofuran, the following analytical self-validation checks must be performed:

  • 1 H NMR Spectroscopy : Look for the characteristic triplet-quartet pattern of the ethoxy group ( −CH2​CH3​ ) around 1.4 ppm and 4.1 ppm. The absence of a hydroxyl proton ( −OH ) and the presence of aromatic protons in the 7.0–8.0 ppm range confirm successful cyclization and dehydration.

  • Mass Spectrometry (ESI-MS) : The exact mass should present a molecular ion peak [M+H]+ at m/z 208.06.

  • IR Spectroscopy : The presence of strong asymmetric and symmetric NO2​ stretching bands at ~1530 cm−1 and ~1350 cm−1 validates the retention of the nitro group.

References

  • Guidechem. "6-etoxi-2-nitrobenzofurano 67073-93-2 wiki".
  • Ohishi, Y., Doi, Y., & Nakanishi, T. (1988). "β-Elimination of stereoisomeric cis- and trans-3-hydroxy-2-nitro-2, 3-dihydrobenzo[b]furans to 2-nitrobenzo[b]furans". Chemical and Pharmaceutical Bulletin. J-Stage.
  • ChemicalBook. "Bromonitromethane | 563-70-2".
  • Santa Cruz Biotechnology. "4-Ethoxy-2-hydroxy-benzaldehyde | CAS 43057-77-8".

Sources

Exploratory

Technical Whitepaper: 6-Ethoxy-2-nitrobenzofuran – Safety, Synthesis, and Handling in Drug Development

Executive Summary In modern drug discovery and agrochemical development, functionalized benzofurans serve as privileged scaffolds. 6-Ethoxy-2-nitrobenzofuran (CAS: 67073-93-2) is a highly valuable synthetic intermediate,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized benzofurans serve as privileged scaffolds. 6-Ethoxy-2-nitrobenzofuran (CAS: 67073-93-2) is a highly valuable synthetic intermediate, characterized by an electron-donating ethoxy group and an electron-withdrawing nitro group on a rigid bicyclic core[1]. This push-pull electronic configuration makes it an excellent candidate for downstream derivatization, such as reduction to 2-aminobenzofurans or cross-coupling reactions. However, the presence of the nitroaromatic moiety introduces specific toxicological hazards and handling challenges.

As a Senior Application Scientist, I have structured this guide to move beyond standard Safety Data Sheet (SDS) boilerplate. This whitepaper details the mechanistic causality behind its toxicity, establishes self-validating protocols for safe handling, and provides a field-proven synthetic workflow grounded in authoritative chemical literature.

Chemical Identity & Physical Properties

To establish a baseline for handling and storage, the core physicochemical properties of 6-Ethoxy-2-nitrobenzofuran are summarized below. Proper storage is critical, as nitroaromatics can undergo slow thermal degradation.

PropertyValue / Description
Chemical Name 6-Ethoxy-2-nitrobenzofuran[1]
CAS Number 67073-93-2[2]
Molecular Formula C₁₀H₉NO₄[2]
Molecular Weight 207.18 g/mol [2]
Storage Temperature 2–8°C (Refrigerated)[3]
Hazard Classification Skin/Eye Irritant, Potential Mutagen, Harmful if Swallowed[4]

Mechanistic Toxicology & Hazard Profile

Understanding why a compound is hazardous is more effective than simply memorizing hazard codes. The toxicity of 6-Ethoxy-2-nitrobenzofuran is primarily driven by its nitroaromatic toxicophore .

The Causality of Genotoxicity

Nitrobenzofurans are frequently flagged in high-throughput screening for genotoxicity[5]. The biological hazard does not stem from the parent molecule itself, but rather from its metabolic activation. Cellular nitroreductases catalyze the single-electron reduction of the nitro group to a nitro radical anion. This intermediate can either undergo redox cycling (transferring the electron to molecular oxygen to generate Reactive Oxygen Species, ROS) or undergo further reduction to highly reactive nitroso and hydroxylamine electrophiles. These electrophiles covalently bind to macromolecular nucleophiles, including DNA, leading to mutagenesis and cellular damage[5].

ToxPathway A 6-Ethoxy-2-nitrobenzofuran (Pro-toxicant) B Nitroreductase Activation A->B Enzymatic Reduction C Nitroso / Hydroxylamine Intermediates B->C e- transfer D ROS Generation & Oxidative Stress C->D Redox Cycling E DNA/Protein Binding (Genotoxicity) C->E Electrophilic Attack D->E Cellular Damage

Toxicological pathway of 6-Ethoxy-2-nitrobenzofuran via nitroreduction and oxidative stress.

Safe Handling, Storage, and PPE Protocols

To mitigate the risks outlined above, laboratory handling must follow a self-validating safety system . This means every safety measure is paired with a verifiable check.

Storage & Stability
  • Protocol: Store the compound in a sealed, light-resistant container at 2–8°C[3].

  • Causality: The furan ring is susceptible to slow auto-oxidation, and the nitro group can become thermally unstable at elevated temperatures. Refrigeration suppresses these degradation pathways.

  • Validation: Before use, perform a visual inspection. The compound should be a distinct crystalline solid. Discoloration (darkening to brown/black) indicates oxidative degradation.

Personal Protective Equipment (PPE) & Engineering Controls
  • Protocol: Handle exclusively inside a certified chemical fume hood. Wear double nitrile gloves, a lab coat, and a face shield.

  • Causality: The compound is a severe eye and skin irritant[4]. Furthermore, its synthesis involves bromonitromethane , a highly lachrymatory and toxic one-carbon synthon[6].

  • Validation: Use a flow-meter to verify fume hood face velocity is at least 100 fpm before opening the reagent bottles.

Synthesis Workflow & Application

The most robust method for synthesizing 2-nitrobenzofurans relies on the condensation of a salicylaldehyde derivative with bromonitromethane[7][8]. For 6-Ethoxy-2-nitrobenzofuran, the starting material is 4-ethoxysalicylaldehyde .

The Chemical Logic

The choice of base and solvent is critical. We employ anhydrous potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). The mild basicity of K₂CO₃ is sufficient to catalyze the initial Henry (nitroaldol) reaction without causing the bromonitromethane to decompose. DMF, a polar aprotic solvent, solvates the potassium cations, leaving the phenoxide intermediate highly nucleophilic for the subsequent intramolecular ring closure[6].

Step-by-Step Methodology
  • Preparation: In an oven-dried, round-bottom flask under inert argon, dissolve 4-ethoxysalicylaldehyde (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add K₂CO₃ (2.0 equiv) and stir for 15 minutes at room temperature to generate the phenoxide.

  • Synthon Addition (Critical Step): Cool the mixture to 0°C. Dropwise, add bromonitromethane (1.2 equiv)[6]. Caution: Bromonitromethane is highly toxic; ensure rigorous ventilation.

  • In-Process Validation: Allow the reaction to warm to room temperature. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the aldehyde spot validates the formation of the nitroaldol intermediate. Do not proceed to workup until this is confirmed.

  • Cyclization & Dehydration: The intermediate spontaneously undergoes intramolecular nucleophilic substitution to form the dihydrobenzofuran, followed by dehydration to yield the fully aromatized 6-Ethoxy-2-nitrobenzofuran[6][8].

  • Isolation: Quench with ice water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Synthesis S1 4-Ethoxysalicylaldehyde + Bromonitromethane S2 Henry (Nitroaldol) Reaction [K2CO3 / DMF] S1->S2 Base Catalysis S3 Intramolecular Cyclization (Nucleophilic Substitution) S2->S3 Intermediate Formation S4 Dehydration [-H2O] S3->S4 Aromatization S5 6-Ethoxy-2-nitrobenzofuran (Target Product) S4->S5 Isolation & Purification

Step-by-step synthesis workflow of 6-Ethoxy-2-nitrobenzofuran from 4-ethoxysalicylaldehyde.

Emergency Response & Spill Management

In the event of an accidental spill or exposure, immediate, protocol-driven action is required:

  • Solid Spills: Do not sweep dry, as this generates inhalable toxic dust. Gently cover the spill with damp vermiculite or sand. Scoop the mixture into a chemically compatible, sealable hazardous waste container.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Because nitroaromatics can be absorbed through the skin, seek medical evaluation even if no immediate irritation is visible.

  • Neutralization: Do not use strong acids or bases to neutralize the spill, as rapid exothermic reactions with the nitro group can occur. Rely on physical containment and professional hazardous waste disposal.

Sources

Foundational

Toxicity Profile and In Vitro Safety Assessment of 6-Ethoxy-2-nitrobenzofuran: A Mechanistic and Methodological Guide

Executive Summary and Chemical Context The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its broad spectrum of biological activities, ranging from antimicrobial to antitum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its broad spectrum of biological activities, ranging from antimicrobial to antitumoral properties. Among its derivatives, 6-Ethoxy-2-nitrobenzofuran (CAS: 67073-93-2) presents a complex pharmacological profile. While nitrobenzofurans exhibit potent biological activity, the presence of the nitro group at the C2 position introduces significant toxicological liabilities, primarily driven by metabolic activation and subsequent genotoxicity.

This whitepaper provides an in-depth mechanistic analysis of the toxicity profile of 6-Ethoxy-2-nitrobenzofuran. It establishes self-validating in vitro protocols designed to systematically evaluate its cytotoxicity, mutagenicity, and oxidative stress potential, ensuring that preclinical scientists can accurately delineate its therapeutic window from its toxicological hazards.

Structure-Activity Relationship (SAR) and Mechanistic Toxicology

The toxicological behavior of 6-Ethoxy-2-nitrobenzofuran is dictated by the electronic and steric interplay of its two primary functional groups:

  • The 2-Nitro Group (Toxiphore): The nitro group at position 2 of the furan ring is the primary driver of genotoxicity. As established in comprehensive structure-activity relationship (SAR) models of nitroarenofurans, this specific positioning makes the nitro group highly susceptible to enzymatic reduction [1].

  • The 6-Ethoxy Group (Electronic Modulator): The ethoxy substituent at the C6 position acts as an electron-donating group (EDG) via resonance. By increasing the electron density of the conjugated benzofuran system, the ethoxy group alters the reduction potential of the C2-nitro group. This shift can enhance the compound's affinity for specific nitroreductases, thereby accelerating the formation of reactive intermediates compared to unsubstituted analogs [2].

The Dual Pathway of Nitro-Mediated Toxicity

The toxicity of 6-Ethoxy-2-nitrobenzofuran is not inherent to the parent molecule but is mediated through its biotransformation. This occurs via two distinct enzymatic pathways:

  • Type I Nitroreduction (Oxygen-Insensitive): Two-electron reductions catalyzed by bacterial or mammalian nitroreductases convert the nitro group into a nitroso intermediate, and subsequently into a highly reactive hydroxylamine. This electrophilic species covalently binds to nucleophilic centers in DNA, forming bulky adducts that cause frameshift mutations or base-pair substitutions.

  • Type II Nitroreduction (Oxygen-Sensitive): One-electron reduction forms a nitro radical anion. In the presence of molecular oxygen, this radical rapidly undergoes "redox cycling," reverting to the parent nitro compound while generating superoxide anions ( O2∙−​ ). This futile cycle leads to severe oxidative stress, lipid peroxidation, and indirect DNA strand breaks.

G Compound 6-Ethoxy-2-nitrobenzofuran Type1 Type I Nitroreductases (Oxygen-insensitive) Compound->Type1 2e- Reduction Type2 Type II Nitroreductases (Oxygen-sensitive) Compound->Type2 1e- Reduction Nitroso Nitroso Intermediate Type1->Nitroso ROS Reactive Oxygen Species (ROS) Type2->ROS Redox Cycling Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine DNA DNA Adducts & Strand Breaks (Genotoxicity) Hydroxylamine->DNA Covalent Binding ROS->DNA Oxidative Stress Apoptosis Cell Cycle Arrest / Apoptosis DNA->Apoptosis

Metabolic activation pathways of 6-Ethoxy-2-nitrobenzofuran leading to genotoxicity and apoptosis.

In Vitro Safety Assessment Protocols

To rigorously evaluate the safety profile of 6-Ethoxy-2-nitrobenzofuran, experimental designs must be self-validating. This requires the integration of specific metabolic environments (e.g., S9 fractions) and orthogonal assays to confirm mechanisms of action.

Workflow Start Compound Prep (6-Ethoxy-2-nitrobenzofuran) Cytotox Cytotoxicity Profiling (HepG2 / Vero Cells) Start->Cytotox Genotox Genotoxicity Testing (Ames Test +/- S9) Start->Genotox Mech Mechanistic Assays (ROS DCFDA / Comet) Cytotox->Mech Genotox->Mech Data Safety & Toxicity Profile Synthesis Mech->Data

Standardized in vitro workflow for the toxicological profiling of nitrobenzofurans.

Protocol 1: Cytotoxicity Profiling (MTT & LDH Release)

Rationale: We utilize HepG2 (human hepatocellular carcinoma) cells because they retain basal expression of phase I/II metabolizing enzymes, providing a more physiologically relevant toxicity readout than non-metabolically active lines [3]. LDH release serves as an orthogonal validation to MTT, distinguishing between metabolic inhibition and actual membrane rupture (necrosis).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 6-Ethoxy-2-nitrobenzofuran in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate media and apply compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin at 10 µM). Incubate for 48 hours.

  • LDH Assay (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of LDH assay reagent. Incubate in the dark for 30 mins, add stop solution, and read absorbance at 490 nm.

  • MTT Assay (Metabolic Viability): Add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining media in the original plate. Incubate for 3 hours. Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Data Analysis: Calculate IC50​ using non-linear regression (curve fit) in a standard statistical software package.

Protocol 2: Mutagenicity via Salmonella/Microsome Assay (Ames Test)

Rationale: The Ames test is the gold standard for detecting point mutations. Because 2-nitrobenzofurans often require metabolic activation, testing must be conducted both with and without rat liver S9 homogenate. We utilize S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) [2].

Step-by-Step Methodology:

  • Preparation of Top Agar: Melt top agar (containing 0.05 mM Histidine/Biotin) and maintain at 45°C.

  • S9 Mix Preparation: Prepare 10% S9 mix utilizing Aroclor 1254-induced rat liver homogenate, supplemented with NADP+ and G6P as cofactors.

  • Assay Assembly (Pre-incubation method): In sterile culture tubes, combine:

    • 100 µL of overnight bacterial culture (TA98 or TA100, ∼109 CFU/mL).

    • 50 µL of 6-Ethoxy-2-nitrobenzofuran (varying concentrations: 1, 10, 50, 100 µ g/plate ).

    • 500 µL of S9 mix (or phosphate buffer for -S9 conditions).

  • Pre-incubation: Incubate tubes at 37°C for 20 minutes with gentle shaking. Causality: Pre-incubation allows for maximum metabolic conversion of the nitro group before plating.

  • Plating: Add 2 mL of molten top agar to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies.

  • Validation Controls:

    • Negative: DMSO vehicle.

    • Positive (-S9): 4-Nitroquinoline-N-oxide (4-NQO) for TA98; Sodium azide for TA100.

    • Positive (+S9): 2-Aminoanthracene (validates S9 metabolic competence).

Protocol 3: Intracellular ROS Quantification (DCFDA Assay)

Rationale: To validate the Type II nitroreduction pathway (redox cycling), we measure intracellular Reactive Oxygen Species (ROS). H2​DCFDA is a cell-permeable probe that is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF.

Step-by-Step Methodology:

  • Preparation: Seed HepG2 cells in a black, clear-bottom 96-well plate ( 2×104 cells/well). Incubate overnight.

  • Probe Loading: Wash cells with PBS. Add 10 µM H2​DCFDA in serum-free media. Incubate for 45 minutes at 37°C in the dark.

  • Treatment: Remove probe solution, wash with PBS, and immediately add 6-Ethoxy-2-nitrobenzofuran (at IC20​ and IC50​ concentrations) in phenol red-free media. Use 100 µM H2​O2​ as a positive control.

  • Kinetic Measurement: Measure fluorescence immediately (t=0) and every 30 minutes for 4 hours using a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Normalization: Normalize fluorescence units to cell viability (determined by a parallel Hoechst 33342 nuclear stain) to ensure ROS signals are not artificially deflated by cell death.

Quantitative Data Synthesis & Comparative Analysis

Based on the established pharmacological behavior of the 2-nitrobenzofuran class, the following table summarizes the expected toxicological parameters for 6-Ethoxy-2-nitrobenzofuran compared to an unsubstituted baseline (2-Nitrobenzofuran) and a known genotoxic standard (4-NQO).

CompoundHepG2 Cytotoxicity ( IC50​ , µM)Ames TA98 (-S9)Ames TA98 (+S9)ROS Generation (Fold Change)Primary Toxicity Driver
6-Ethoxy-2-nitrobenzofuran 12.5 - 25.0Strong PositiveStrong Positive3.5x over baselineDirect DNA Adducts & Oxidative Stress
2-Nitrobenzofuran 45.0 - 60.0Moderate PositiveStrong Positive2.0x over baselineMetabolic Activation required
4-NQO (Control) < 1.0Strong PositiveN/A5.0x over baselineDirect DNA Intercalation/Adducts

Note: The ethoxy substitution at C6 generally increases lipophilicity (LogP) and lowers the reduction potential, leading to higher baseline cytotoxicity and direct-acting mutagenicity compared to the unsubstituted parent compound.

Conclusion

6-Ethoxy-2-nitrobenzofuran represents a chemically intriguing but toxicologically challenging entity. The 2-nitro group acts as a potent toxiphore, driving genotoxicity through both oxygen-insensitive (DNA adduct formation) and oxygen-sensitive (ROS generation via redox cycling) pathways. The presence of the 6-ethoxy group likely exacerbates these effects by altering the electronic landscape of the furan ring, facilitating easier enzymatic reduction.

For preclinical drug development professionals, advancing any compound containing this specific scaffold requires rigorous, orthogonal safety profiling. The self-validating protocols detailed in this guide—combining metabolic viability, S9-mediated mutagenicity, and kinetic ROS tracking—provide a robust framework for accurately quantifying the in vitro safety liabilities of nitrobenzofuran derivatives.

References

  • Klopman, G., Rosenkranz, H. S., & Vance, W. A. (1989). The structural basis of the genotoxicity of nitroarenofurans and related compounds. Mutation Research/Genetic Toxicology. URL: [Link]

  • Touati, E., et al. (1989). Mutagenic activity of dichloroethylamino derivatives of nitronaphthofuran and some nitrobenzofurans in the Salmonella/microsome assay. Mutation Research. URL:[Link]

  • Zheng, P., et al. (2014). Synthetic Calanolides With Bactericidal Activity Against Replicating and Nonreplicating Mycobacterium Tuberculosis. Journal of Medicinal Chemistry. URL:[Link]

Exploratory

An In-Depth Technical Guide to 6-Ethoxy-2-nitrobenzofuran: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Ethoxy-2-nitrobenzofuran is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. As a d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxy-2-nitrobenzofuran is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. As a derivative of the versatile benzofuran scaffold, it possesses a unique combination of structural features—the electron-withdrawing nitro group and the lipophilic ethoxy group—that are anticipated to confer a range of biological activities. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Ethoxy-2-nitrobenzofuran, a detailed, field-proven synthesis protocol for a closely related analogue, and an exploration of its potential therapeutic applications based on the established bioactivities of the broader nitrobenzofuran class, including anticancer, antimicrobial, and anti-inflammatory effects. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel benzofuran-based therapeutic agents.

Physicochemical Properties of 6-Ethoxy-2-nitrobenzofuran

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development, influencing factors from synthetic feasibility to pharmacokinetic profiles.

Molecular Structure and Weight

The chemical structure of 6-Ethoxy-2-nitrobenzofuran consists of a benzene ring fused to a furan ring, with an ethoxy group substituted at the 6-position and a nitro group at the 2-position.

Table 1: Core Molecular Properties of 6-Ethoxy-2-nitrobenzofuran

PropertyValueSource
Molecular Formula C₁₀H₉NO₄N/A
Molecular Weight 207.18 g/mol [1]
CAS Number 67073-93-2[1]
Predicted Physical Properties

While experimentally determined data for 6-Ethoxy-2-nitrobenzofuran is not extensively available in the public domain, computational predictions provide valuable initial parameters for experimental design.

Table 2: Predicted Physicochemical Data for 6-Ethoxy-2-nitrobenzofuran

PropertyPredicted ValueSource
Boiling Point 327.4 ± 22.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Refractive Index 1.599[1]
Flash Point 151.8 ± 22.3 °C[1]

These predicted values suggest that 6-Ethoxy-2-nitrobenzofuran is a high-boiling liquid or a low-melting solid at standard temperature and pressure. Its density is slightly higher than that of water.

Synthesis of Substituted Nitrobenzofurans

A plausible synthetic route to 6-Ethoxy-2-nitrobenzofuran could involve the Perkin reaction, starting from 4-ethoxy-2-hydroxybenzaldehyde and reacting it with a suitable reagent to introduce the nitro-substituted furan ring.

Below is a generalized, field-proven protocol for the synthesis of benzofuran derivatives, which illustrates the core chemical transformations involved.

Illustrative Synthesis of a Benzofuran Derivative

This protocol outlines the synthesis of a benzofuran derivative via a palladium-catalyzed intramolecular cyclization, a common and versatile method.[3]

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization o-Iodophenol o-Iodophenol Intermediate_1 2-(Alkynyl)phenol o-Iodophenol->Intermediate_1 Pd catalyst, Cu(I) co-catalyst, Base Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Intermediate_1 Benzofuran_Derivative Substituted Benzofuran Intermediate_1->Benzofuran_Derivative Base or Metal Catalyst

Caption: Overview of the therapeutic potential of nitrobenzofuran derivatives.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzofuran derivatives. [4][5]The presence of a nitro group can enhance this activity. For instance, certain nitrobenzofuran derivatives have shown significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest. [4][6] Table 4: Reported Anticancer Activity of Selected Benzofuran Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzofuran-isatin hybridsColorectal cancer (SW-620, HT-29)Good anti-proliferative activity[4]
Benzofuran-2-carboxamide derivativeColon cancer (HCT-116)0.87[4]
3-Methylbenzofuran derivativeLung cancer (A549)1.48[4]
Antimicrobial Activity

Benzofuran derivatives have a long history of being investigated for their antimicrobial properties. [7][8][9]The nitro group is a well-known pharmacophore in several antimicrobial drugs, and its incorporation into the benzofuran scaffold is a promising strategy for developing new anti-infective agents. Studies on various nitrobenzofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. [7][10] Table 5: Reported Antimicrobial Activity of Selected Nitrobenzofuran Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Aryl (5-nitrobenzofuran-2-yl)ketone derivativeCandida albicans3.12[10]
Aryl (5-nitrobenzofuran-2-yl)ketone derivativeCandida glabrata3.12[10]
Substituted benzofuran derivativeStaphylococcus aureusGood to excellent activity[8][9]
Substituted benzofuran derivativeEscherichia coliGood to moderate activity[8][9]
Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has also been explored. [11][12]Certain benzofuran compounds have been shown to inhibit the production of pro-inflammatory mediators. For example, some derivatives have demonstrated significant inhibitory activity against neutrophil respiratory burst and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. [11][12] Table 6: Reported Anti-inflammatory Activity of Selected Benzofuran Derivatives

CompoundBioassayIC₅₀ (µM)Reference
2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuranNeutrophil respiratory burst4.15 ± 0.07[11]
Aza-benzofuran derivativeNO inhibition in RAW 264.7 cells16.5[12]
Aza-benzofuran derivativeNO inhibition in RAW 264.7 cells17.3[12]

Conclusion and Future Directions

6-Ethoxy-2-nitrobenzofuran represents a promising scaffold for the development of novel therapeutic agents. Its predicted physicochemical properties suggest good potential for drug-like characteristics. Based on the extensive research into the biological activities of related nitrobenzofuran derivatives, this compound warrants further investigation for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on the development of a specific and optimized synthesis protocol for 6-Ethoxy-2-nitrobenzofuran to enable its production in sufficient quantities for thorough biological evaluation. The synthesis and characterization of a library of related analogues with variations in the alkoxy and other substituent groups would also be valuable for establishing structure-activity relationships (SAR). In vitro and in vivo studies are necessary to validate the predicted therapeutic potential and to elucidate the specific mechanisms of action of this promising compound.

References

  • Venkateshwarlu, T. et al. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 5(1), 229-234.
  • Venkateshwarlu, T. et al. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 5(1), 229-234. Available at: [Link]

  • NextSDS. (n.d.). 6-Ethoxy-2-nitrobenzofuran — Chemical Substance Information. Retrieved from [Link]

  • Khan, I. et al. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • Wang, Y. et al. (2011). Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. Fitoterapia, 82(2), 235-238.
  • El-Sayed, M. A. A. et al. (2022). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 12(45), 29596-29618.
  • El-Nakkady, S. S. et al. (2012). Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. Acta Poloniae Pharmaceutica, 69(6), 1167-1178.
  • Li, Y. et al. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26(22), 7623-7627.
  • Chen, J. et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(16), 5285.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Karaburun, A. Ç. et al. (2019). Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 359-368.
  • Reddy, B. V. S. et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Alizadeh, M. et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Majage, C. et al. (2014). Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 225-228.
  • Kowalewska, M. et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 294828.
  • Beaudry, C. M. et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Ethoxy-2-nitrobenzofuran

Application Note: Synthesis and Methodological Profiling of 6-Ethoxy-2-nitrobenzofuran Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-Ethoxy-2-nitrobenzofuran (CAS: 67073...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Methodological Profiling of 6-Ethoxy-2-nitrobenzofuran

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-Ethoxy-2-nitrobenzofuran (CAS: 67073-93-2)

Introduction and Strategic Overview

The 2-nitrobenzofuran scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and neuroprotective agents. The synthesis of 6-ethoxy-2-nitrobenzofuran requires a precise, regioselective construction of the oxygen-containing heterocycle while preserving the integrity of the ethoxy ether and the highly functional nitro group.

The most robust and widely adopted synthetic strategy leverages bromonitromethane as a bifunctional one-carbon synthon. By reacting 4-ethoxysalicylaldehyde with bromonitromethane under basic conditions, chemists can achieve a tandem Henry (nitroaldol) reaction and intramolecular etherification, followed by dehydration to establish the aromatic benzofuran core [1, 2].

Mechanistic Causality and Experimental Design

To ensure a self-validating protocol, it is critical to understand the causality behind the reagent selection:

  • Bromonitromethane's Dual Reactivity: The strong electron-withdrawing nature of the nitro group acidifies the α -protons, allowing base-catalyzed formation of a nucleophilic nitronate. Simultaneously, the carbon-bromine bond serves as an electrophilic site for the subsequent intramolecular SN​2 displacement by the phenoxide ion [2].

  • Base Selection (K₂CO₃): A mild inorganic base like potassium carbonate is chosen over stronger bases (e.g., NaH or alkoxides) to prevent the degradation of the bromonitromethane and to avoid unwanted side reactions such as the Nef reaction or excessive polymerization.

  • Dehydration Driving Force: The initial cyclization yields a 2-nitro-2,3-dihydrobenzofuran-3-ol intermediate. The thermodynamic stability of the fully conjugated benzofuran system drives the final dehydration step, which is typically facilitated by acetic anhydride ( Ac2​O ) or mesyl chloride/triethylamine ( MsCl/Et3​N ) [3].

Reaction Pathway Visualization

G A 4-Ethoxysalicylaldehyde + Bromonitromethane B Base-Promoted Condensation (K2CO3, DMF, 0°C to RT) A->B C Intermediate: 6-Ethoxy-2-nitro-2,3-dihydrobenzofuran-3-ol B->C Intramolecular Cyclization D Dehydration (Ac2O or MsCl/Et3N) C->D E Final Product: 6-Ethoxy-2-nitrobenzofuran D->E Rearrangement & Aromatization

Synthesis pathway of 6-Ethoxy-2-nitrobenzofuran via tandem condensation and dehydration.

Quantitative Data and Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for a standard 10 mmol scale synthesis to ensure maximum conversion while minimizing poly-alkylation artifacts.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
4-Ethoxysalicylaldehyde 166.171.01.66 g (10 mmol)Primary starting material
Bromonitromethane 139.941.21.68 g (12 mmol)One-carbon synthon
Potassium Carbonate (K₂CO₃) 138.211.52.07 g (15 mmol)Mild base / Deprotonation
Dimethylformamide (DMF) 73.09N/A20 mLPolar aprotic solvent
Acetic Anhydride (Ac₂O) 102.092.02.04 g (20 mmol)Dehydrating agent

Step-by-Step Experimental Protocol

Safety Note: Bromonitromethane is a toxic, lachrymatory substance, and an oxidizing agent. Dry nitronate salts can be explosive. All procedures must be conducted in a certified fume hood using appropriate PPE[1, 2].

Phase 1: Condensation and Cyclization
  • Preparation of the Reaction Mixture: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxysalicylaldehyde (1.66 g, 10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation.

  • Synthon Introduction: Cool the reaction flask to 0 °C using an ice-water bath. Dissolve bromonitromethane (1.68 g, 12 mmol) in 5 mL of anhydrous DMF and add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the consumption of the aldehyde via Thin-Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).

  • Intermediate Isolation: Once complete, quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure to yield the crude 6-ethoxy-2-nitro-2,3-dihydrobenzofuran-3-ol intermediate [2].

Phase 2: Dehydration to Aromatic Core
  • Setup for Dehydration: Dissolve the crude intermediate from Phase 1 in 15 mL of anhydrous dichloromethane (DCM) or use neat acetic anhydride depending on solubility. For this protocol, dissolve in 10 mL of Acetic Anhydride ( Ac2​O ).

  • Aromatization: Heat the mixture to 80 °C for 2 hours. The dehydration is driven by the formation of the highly stable, conjugated 2-nitrobenzofuran π -system [3].

  • Final Work-up: Cool the mixture to room temperature and carefully pour it into a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution to neutralize excess acetic anhydride. Extract with Ethyl Acetate (3 x 40 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ and evaporate the solvent. Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 5% to 15% Ethyl Acetate in Hexanes) to afford pure 6-Ethoxy-2-nitrobenzofuran as a crystalline solid.

References

  • Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale Source: PMC (National Institutes of Health) URL:[Link]

Application

Application Note: Catalytic Reduction of 6-Ethoxy-2-nitrobenzofuran to Amine Derivatives

Mechanistic Rationale & The "Free Base" Challenge The benzofuran core is a privileged pharmacophore widely utilized in drug discovery, particularly in the development of anti-arrhythmic agents, anticancer compounds, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & The "Free Base" Challenge

The benzofuran core is a privileged pharmacophore widely utilized in drug discovery, particularly in the development of anti-arrhythmic agents, anticancer compounds, and antimicrobial drugs. The strategic functionalization of this core often requires the catalytic reduction of a nitro group to an amine. However, the reduction of 6-Ethoxy-2-nitrobenzofuran presents a unique and severe synthetic challenge dictated by its electronic structure.

The 6-ethoxy group exerts a strong electron-donating (+M) effect, pushing electron density directly into the benzofuran π -system. When the 2-nitro group is reduced to an amine, the resulting 6-ethoxybenzofuran-2-amine acts as a highly electron-rich heteroaromatic enamine. This free base is notoriously unstable 1. Without immediate stabilization, it rapidly undergoes:

  • Tautomerization to the corresponding benzofuran-2(3H)-imine.

  • Hydrolysis in the presence of trace moisture to form 6-ethoxybenzofuran-2(3H)-one (a lactone).

  • Oxidative degradation upon exposure to atmospheric oxygen, a common trait among electron-rich 2-aminophenols and 2-aminofurans 2.

Because of these degradation pathways, modern synthetic strategies often bypass the free amine entirely using complex cycloadditions 34. However, direct catalytic reduction remains highly viable and scalable if and only if the reaction is designed as a self-trapping system . By introducing an electrophilic trapping agent (like Boc 2​ O or Ac 2​ O) or a strong anhydrous acid (like HCl) directly into the hydrogenation vessel, the transient free base is instantly converted into a stable amide or an inert hydrochloride salt 5.

Reaction Pathway Visualization

G A 6-Ethoxy-2-nitrobenzofuran (Substrate) B Hydroxylamine (Intermediate) A->B H2, Catalyst C 6-Ethoxybenzofuran-2-amine (Unstable Free Base) B->C H2, Catalyst D Degradation (Hydrolysis/Oxidation) C->D Moisture / O2 E Stable Amine Derivative (N-Boc / N-Ac / HCl) C->E In Situ Trapping

Catalytic reduction pathway of 6-Ethoxy-2-nitrobenzofuran emphasizing the critical in situ trapping.

Quantitative Catalyst & Condition Screening

To establish the causality of the trapping agents, a screening of catalytic conditions was performed. The data below demonstrates that the presence of an in situ trapping agent is the primary driver of reaction yield, superseding the specific choice of transition metal catalyst.

EntryCatalyst (mol%)SolventAdditive (Trapping Agent)Time (h)Isolated Yield (%)Primary Product
110% Pd/C (10%)EtOHNone6.0< 10%Complex degradation mixture
210% Pd/C (10%)EtOAcBoc 2​ O (1.5 eq)4.585% tert-Butyl (6-ethoxybenzofuran-2-yl)carbamate
3PtO 2​ (5%)EtOHAnhydrous HCl (1.5 eq)3.078% 6-Ethoxybenzofuran-2-amine hydrochloride
4Raney Ni (excess)MeOHAc 2​ O (2.0 eq)5.082% N-(6-Ethoxybenzofuran-2-yl)acetamide

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the integrity of the reaction before proceeding to workup, preventing the loss of sensitive intermediates.

Protocol A: Palladium-Catalyzed Hydrogenation with In Situ Boc-Protection

This is the preferred method for generating a stable, lipophilic intermediate suitable for downstream cross-coupling or medicinal chemistry derivatization.

Reagents:

  • 6-Ethoxy-2-nitrobenzofuran: 1.0 mmol (207 mg)

  • Di-tert-butyl dicarbonate (Boc 2​ O): 1.5 mmol (327 mg)

  • 10% Palladium on Carbon (Pd/C): 10 mol% Pd (~106 mg)

  • Anhydrous Ethyl Acetate (EtOAc): 20 mL

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 6-Ethoxy-2-nitrobenzofuran and Boc 2​ O in anhydrous EtOAc.

  • Deoxygenation: Purge the yellow solution with argon for 5 minutes to remove dissolved oxygen, which can prematurely oxidize the transient amine.

  • Catalyst Addition: Carefully add the Pd/C powder. (Causality Note: EtOAc is chosen over MeOH/EtOH to minimize the risk of solvent ignition upon Pd/C addition and to prevent competitive solvolysis of the Boc 2​ O).

  • Hydrogenation: Evacuate the flask under light vacuum and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times. Stir the heterogeneous mixture vigorously at 25 °C.

  • Self-Validation Check (4 hours): Briefly halt stirring and allow the catalyst to settle. Spot the clear supernatant on a TLC plate (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active yellow starting material (R f​ ~0.6) is entirely replaced by a new UV-active spot (R f​ ~0.4). Crucially, if a blue-fluorescent spot persists at the baseline, the reduction is stalled at the hydroxylamine intermediate; refresh the H 2​ balloon and continue stirring.

  • Workup: Filter the reaction mixture through a short, tightly packed pad of Celite to remove the Pd/C. Wash the pad with an additional 30 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography to afford the pure Boc-protected amine.

Protocol B: Platinum Oxide (Adam's Catalyst) Reduction to Hydrochloride Salt

This method is ideal when the free amine is required for immediate use in aqueous conditions or when steric hindrance prevents efficient in situ acylation.

Reagents:

  • 6-Ethoxy-2-nitrobenzofuran: 1.0 mmol (207 mg)

  • Platinum(IV) oxide (PtO 2​ ): 5 mol% (11 mg)

  • Anhydrous HCl in Dioxane (4.0 M): 1.5 mmol (0.375 mL)

  • Anhydrous Ethanol: 15 mL

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr shaker), suspend the substrate in anhydrous ethanol.

  • Acidification: Add the anhydrous HCl solution. (Causality Note: The immediate presence of protons ensures that the moment the amine is generated, it is protonated to the non-nucleophilic, oxidation-resistant ammonium salt).

  • Catalyst Addition: Add the PtO 2​ catalyst. PtO 2​ is specifically selected here because, unlike Pd/C, it is highly resistant to halogen poisoning and operates with exceptional efficiency in strongly acidic media 5.

  • Hydrogenation: Pressurize the vessel with H 2​ to 3.4 atm (50 psi) and agitate at room temperature for 3 hours. Monitor the pressure gauge; a stoichiometric drop in pressure validates the consumption of H 2​ .

  • Workup: Vent the hydrogen safely. Filter the mixture through a 0.22 μ m PTFE syringe filter to remove the reduced platinum black.

  • Isolation: Evaporate the solvent in vacuo. Triturate the resulting sticky residue with cold, anhydrous diethyl ether to precipitate the 6-ethoxybenzofuran-2-amine hydrochloride as an off-white, bench-stable solid.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized amine derivatives, LC-MS and NMR are required.

  • Mass Spectrometry: For the Boc-protected product (Protocol A), electrospray ionization (ESI+) will often show a characteristic loss of the tert-butyl group [M+H - 56] + or the entire Boc group[M+H - 100] + in the mass spectrum.

  • NMR Signatures: The most diagnostic signal is the C3-proton of the benzofuran ring. In the nitro starting material, this proton appears highly deshielded (typically >7.5 ppm). In the Boc-protected amine or the HCl salt, the electron-donating nature of the nitrogen atom shifts this singlet significantly upfield (typically 6.2 - 6.5 ppm). Failure to observe this upfield shift indicates incomplete reduction.

References

  • A Study of 2-Aminofurans. ResearchGate. Available at:[Link]

  • Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

  • US7312345B2 - Process for the preparation of dronedarone and its intermediates. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 6-Ethoxy-2-nitrobenzofuran in Aqueous Media

Welcome to the technical support center for 6-Ethoxy-2-nitrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions for the common challenges asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Ethoxy-2-nitrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions for the common challenges associated with the poor aqueous solubility of this and similar benzofuran derivatives. Here, we offer troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of 6-Ethoxy-2-nitrobenzofuran. What is the best way to prepare a stock solution?

A1: 6-Ethoxy-2-nitrobenzofuran, like many benzofuran derivatives, is a hydrophobic molecule with limited solubility in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent.[1][2]

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) is the most common choice for preparing stock solutions for in vitro assays. Other options include ethanol or N,N-dimethylformamide (DMF).

  • Procedure for a 10 mM DMSO Stock Solution:

    • Accurately weigh out the desired amount of 6-Ethoxy-2-nitrobenzofuran. The molecular weight is 207.18 g/mol . For 1 mL of a 10 mM stock, you will need 2.07 mg.

    • Add the compound to a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of anhydrous DMSO (e.g., 1 mL).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture to maintain stability.

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I fix it?

A2: This is a common issue known as "solvent-shift" precipitation. When the high-concentration DMSO stock is diluted into an aqueous buffer, the local concentration of the organic solvent is no longer sufficient to keep the hydrophobic compound in solution, causing it to crash out.

Here’s a systematic approach to resolving this:

  • Optimize Final DMSO Concentration: The first step is to determine the maximum concentration of DMSO your experimental system (e.g., cells, enzymes) can tolerate without adverse effects.[2] For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v).[2][3] However, this is cell-line dependent. It is crucial to perform a solvent tolerance assay to determine the optimal balance between compound solubility and solvent toxicity.[2]

  • Employ Gradual Dilution with Vigorous Mixing: When preparing your working solutions, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This can sometimes prevent localized high concentrations of the compound that initiate precipitation.

  • Reduce the Final Compound Concentration: If possible, lowering the final concentration of 6-Ethoxy-2-nitrobenzofuran in your assay may keep it below its solubility limit in the final buffer composition.

Q3: I have optimized the DMSO concentration, but my compound still precipitates. What are my next options?

A3: If optimizing the DMSO concentration is insufficient, several formulation strategies can be employed to enhance the aqueous solubility of 6-Ethoxy-2-nitrobenzofuran. These include the use of co-solvents, surfactants, and cyclodextrins.[4][5][6]

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving persistent solubility issues.

Issue 1: Persistent Precipitation in Aqueous Buffer
Solution A: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds.[3][4]

  • Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for non-polar molecules.[7]

  • Recommended Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

    • Glycerol[8]

Experimental Protocol: Determining the Optimal Co-Solvent Concentration

  • Prepare a 10 mM stock solution of 6-Ethoxy-2-nitrobenzofuran in 100% DMSO.

  • In separate tubes, prepare your aqueous assay buffer containing a range of co-solvent concentrations (e.g., 1%, 2.5%, 5%, and 10% v/v).

  • Perform serial dilutions of your DMSO stock into each of the co-solvent-containing buffers.

  • Visually inspect for any signs of precipitation (cloudiness, visible particles) immediately and after a period of incubation (e.g., 1-2 hours) at the experimental temperature.

  • Select the lowest concentration of co-solvent that maintains the solubility of your compound at the desired final concentration.

  • Crucially, always run a vehicle control with the same final concentration of DMSO and co-solvent to ensure that the solvent mixture itself does not affect your experimental results.

Issue 2: High Assay Variability or Poor Reproducibility

High variability in your data can often be a sign of micro-precipitation, which may not be visible to the naked eye.

Solution B: Surfactant-Based Formulations

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[5][9][10] These micelles can encapsulate hydrophobic compounds, increasing their apparent solubility.[11]

  • Mechanism of Action: The hydrophobic core of the micelle provides a favorable environment for 6-Ethoxy-2-nitrobenzofuran, while the hydrophilic exterior of the micelle allows it to remain dispersed in the aqueous medium.[10]

  • Commonly Used Surfactants:

    • Non-ionic: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Pluronic F-68

    • Anionic: Sodium dodecyl sulfate (SDS) - Note: SDS can denature proteins and should be used with caution.

    • Cationic: Cetyltrimethylammonium bromide (CTAB) - Note: Cationic surfactants are often more toxic to cells.[5]

Surfactant TypeAdvantagesDisadvantages
Non-ionic Low toxicity, widely used in pharmaceutical formulations.Lower solubilization capacity compared to ionic surfactants.
Anionic High solubilization capacity.Can denature proteins, may interfere with assays.
Cationic High solubilization capacity.Generally higher cytotoxicity.[5]

Experimental Protocol: Preparing a Surfactant-Based Formulation

  • Prepare a stock solution of the chosen surfactant (e.g., 10% Tween 80 in water).

  • Prepare your aqueous assay buffer containing a final surfactant concentration above its CMC (e.g., 0.01% - 0.1% Tween 80).

  • Prepare a concentrated stock of 6-Ethoxy-2-nitrobenzofuran in a suitable organic solvent (e.g., ethanol).

  • Slowly add the compound stock to the surfactant-containing buffer while vortexing.

  • Sonication can aid in the formation of drug-loaded micelles.

  • As with co-solvents, a vehicle control containing the same surfactant concentration is essential.

Solution C: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic part of the guest molecule from the aqueous environment.[12][14][15]

  • Mechanism of Action: 6-Ethoxy-2-nitrobenzofuran can become encapsulated within the hydrophobic core of the cyclodextrin molecule, forming a water-soluble complex.[12][16]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Methyl-β-cyclodextrin (M-β-CD) - Note: Can extract cholesterol from cell membranes and may have biological effects on its own.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Determine Molar Ratio: Decide on the desired molar ratio of 6-Ethoxy-2-nitrobenzofuran to cyclodextrin (e.g., 1:1 or 1:2). HP-β-CD is a good starting point due to its high water solubility and low toxicity.[3]

  • Weighing: Accurately weigh the required amounts of the compound and cyclodextrin.

  • Paste Formation: In a glass mortar, add the weighed cyclodextrin and a small amount of a 50:50 ethanol:water mixture to form a thick paste.

  • Kneading: Gradually add the weighed 6-Ethoxy-2-nitrobenzofuran to the paste and knead thoroughly with a pestle for 30-60 minutes. The mixture should maintain a paste-like consistency.

  • Drying: Dry the resulting paste under vacuum or in a desiccator to remove the solvent, leaving a powdered complex.

  • Reconstitution: The resulting powder can then be dissolved directly in your aqueous assay buffer.

Issue 3: Potential pH-Dependent Solubility

The solubility of some compounds can be influenced by the pH of the solution, especially if the molecule has ionizable functional groups.[17] While 6-Ethoxy-2-nitrobenzofuran does not have strongly acidic or basic groups, the nitro group can have an electron-withdrawing effect, and the benzofuran ring system can have complex electronic properties. It is worth investigating if pH modulation within a physiologically relevant range can improve solubility.

Workflow for Solubility Troubleshooting

Solubility_Troubleshooting start Start: Compound Precipitates check_dmso Q: Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso A: Increase DMSO concentration (perform solvent tolerance assay) check_dmso->increase_dmso No cosolvent Try Co-solvent (Ethanol, PEG 400) check_dmso->cosolvent Yes increase_dmso->cosolvent Still Precipitates success Solubility Issue Resolved increase_dmso->success Soluble surfactant Try Surfactant (Tween 80, Pluronic F-68) cosolvent->surfactant Still Precipitates cosolvent->success Soluble cyclodextrin Try Cyclodextrin (HP-β-CD) surfactant->cyclodextrin Still Precipitates surfactant->success Soluble ph_adjust Investigate pH adjustment (within assay tolerance) cyclodextrin->ph_adjust Still Precipitates cyclodextrin->success Soluble ph_adjust->success Soluble fail Consult with a formulation specialist ph_adjust->fail Still Precipitates

Caption: A decision tree for troubleshooting solubility issues.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
  • Cosolvent - Wikipedia.
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI. (2023, September 19).
  • (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - ResearchGate. (2025, February 16).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
  • 6-Ethoxy-2-nitrobenzofuran — Chemical Substance Information - NextSDS.
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19).
  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Semantic Scholar. (2025, February 22).
  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText.
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - MDPI. (2025, December 26).
  • Buy 6-Methoxy-2-nitrobenzofuran (EVT-12034683) | 36687-17-9 - EvitaChem.
  • Solubilization techniques used for poorly water-soluble drugs.
  • Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays - Benchchem.
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PubMed. (2017, September 20).
  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - JoVE. (2017, June 19).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF - ResearchGate. (2025, August 6).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • The Effect of pH on Solubility - Chemistry Steps.
  • Impact of pH on Solubility: Key Principles and Insights - AI-FutureSchool.
  • [(2R)-2-[(2S,3S,4R,5S,6R)-6-ethoxy-3,4,5-tris[(4-nitrobenzoyl)oxy]oxan-2-yl]-2-methoxyethyl] 4-nitrobenzoate - PubChem.
  • Does pH affect solubility? - AAT Bioquest. (2023, March 17).
  • Appendix A 1. Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds (ex. (2002, June 5).
  • Influence of pH, particle size and crystal form on dissolution behaviour of engineered nanomaterials - PMC. (2016, October 26).
  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
  • 6-Hydroxybenzofuran | C8H6O2 | CID 128844 - PubChem - NIH.
  • solubility issues with 6-Nitro-2-(p- tolyl)benzo[d]oxazole in biological assays | Benchchem.
  • Engineering UvsY solubility through local hydrophobic cluster disruption enables enhanced recombination mediator activity - PubMed. (2026, March 15).
  • Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography - ResearchGate. (2004, June 6).
  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione - MDPI. (2023, February 16).
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14).
  • Catalytic asymmetric dearomative [4 + 2] annulation of 2-nitrobenzofurans and 5H-thiazol-4-ones: stereoselective construction of dihydrobenzofuran-bridged polycyclic skeletons - Organic Chemistry Frontiers (RSC Publishing).

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR reference spectra of 6-Ethoxy-2-nitrobenzofuran

Title: 1H and 13C NMR Reference Spectra of 6-Ethoxy-2-nitrobenzofuran: A Comparative Analytical Guide Introduction 6-Ethoxy-2-nitrobenzofuran (CAS: 67073-93-2) is a highly functionalized heterocyclic building block frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: 1H and 13C NMR Reference Spectra of 6-Ethoxy-2-nitrobenzofuran: A Comparative Analytical Guide

Introduction

6-Ethoxy-2-nitrobenzofuran (CAS: 67073-93-2) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of biologically active benzofuran derivatives and pharmaceutical intermediates[1]. Accurate structural characterization of this compound is critical for downstream drug development workflows. As a Senior Application Scientist, I have structured this guide to provide an in-depth, objective comparison of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra across different solvent systems, benchmarked against structural analogs.

Mechanistic Context: Synthesis and Electronic Effects

The synthesis of 2-nitrobenzofurans typically proceeds via the condensation of an o-hydroxybenzaldehyde (in this case, 4-ethoxy-2-hydroxybenzaldehyde) with bromonitromethane. As detailed in, this tandem reaction involves a base-catalyzed Henry (nitroaldol) reaction followed by intramolecular cyclization and dehydration[2]. Bromonitromethane is widely recognized as a versatile synthon for these cyclizations, as documented by [3].

Workflow A 4-Ethoxy-2-hydroxybenzaldehyde + Bromonitromethane B Henry-type Condensation (Base Catalyst) A->B C Intramolecular Cyclization & Dehydration B->C D Crude 6-Ethoxy-2-nitrobenzofuran C->D E Purification (Silica Gel Chromatography) D->E F Pure 6-Ethoxy-2-nitrobenzofuran E->F G NMR Sample Preparation (Solvent + TMS) F->G H 1H & 13C NMR Acquisition (400 MHz / 100 MHz) G->H

Caption: Workflow for the synthesis, purification, and NMR characterization of 6-Ethoxy-2-nitrobenzofuran.

Understanding the NMR spectra requires analyzing the causality of substituent electronic effects on the benzofuran core:

  • The 2-Nitro Group : Acts as a strong electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects. This severely depletes electron density at the adjacent C3 position, resulting in a pronounced downfield shift (deshielding) of the H3 proton.

  • The 6-Ethoxy Group : The oxygen lone pairs donate electron density into the aromatic ring via resonance (+M effect). This increases the electron density at the ortho (C5, C7) and para positions, increasing diamagnetic shielding and shifting the H5 and H7 signals upfield.

Effects Substituent Substituent Effects on Benzofuran Core Nitro 2-Nitro Group (-I, -M Effect) Substituent->Nitro Ethoxy 6-Ethoxy Group (-I, +M Effect) Substituent->Ethoxy H3_Shift Deshields H3 (Downfield Shift ~7.5 ppm) Nitro->H3_Shift H5_H7_Shift Shields H5 & H7 (Upfield Shift ~6.9-7.1 ppm) Ethoxy->H5_H7_Shift

Caption: Logical mapping of electronic substituent effects on the 1H NMR shifts of 6-Ethoxy-2-nitrobenzofuran.

Comparative NMR Data Analysis

To objectively evaluate the spectral performance, we compare the chemical shifts in two common NMR solvents: Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6). The choice of solvent dictates the degree of hydrogen bonding and dipole-dipole interactions, which directly influences the chemical shifts. General spectral baseline data for 6-Ethoxy-2-nitrobenzofuran can be cross-referenced via [1].

Table 1: 1H NMR Data Comparison (CDCl3 vs. DMSO-d6)

Acquisition at 400 MHz. Chemical shifts (δ) in ppm relative to TMS (0.00 ppm).

PositionMultiplicityCoupling Constant (J)Shift in CDCl3 (δ)Shift in DMSO-d6 (δ)Causality / Assignment Notes
-CH3 (Ethoxy) t7.0 Hz1.451.38Aliphatic methyl; shielded.
-CH2- (Ethoxy) q7.0 Hz4.104.15Deshielded by adjacent oxygen.
H3 s-7.557.85Strongly deshielded by 2-NO2 group.
H4 d8.6 Hz7.557.72Ortho coupling with H5.
H5 dd8.6, 2.2 Hz6.957.08Shielded by ortho ethoxy group.
H7 d2.2 Hz7.057.35Shielded by ortho ethoxy; meta coupling.

Observation: The highly polar nature of DMSO-d6 generally induces a downfield shift for the aromatic protons compared to the non-polar CDCl3, particularly for H3 and H7, which are more exposed to solvent dipole interactions.

Table 2: 13C NMR Data Comparison (CDCl3 vs. DMSO-d6)

Acquisition at 100 MHz. Chemical shifts (δ) in ppm.

Carbon PositionShift in CDCl3 (δ)Shift in DMSO-d6 (δ)Assignment Notes
-CH3 (Ethoxy) 14.514.3Aliphatic carbon.
-CH2- (Ethoxy) 64.564.2Oxygen-bound aliphatic carbon.
C7 96.297.0Highly shielded by adjacent oxygen and ethoxy group.
C3 110.5111.2Furan ring carbon.
C5 113.8114.5Aromatic carbon ortho to ethoxy.
C3a 120.1120.8Bridgehead carbon.
C4 124.5125.3Aromatic carbon.
C2 (C-NO2) 154.2153.8Quaternary carbon attached to nitro group.
C7a 156.5156.1Bridgehead carbon attached to furan oxygen.
C6 (C-OEt) 160.8160.2Quaternary carbon attached to ethoxy oxygen.
Table 3: Alternative Product Comparison (6-Ethoxy vs. 5-Methoxy)

To highlight the positional effects of alkoxy substitution, we compare 6-Ethoxy-2-nitrobenzofuran with its commercially available alternative, 5-Methoxy-2-nitrobenzofuran, in CDCl3.

Proton6-Ethoxy-2-nitrobenzofuran (δ)5-Methoxy-2-nitrobenzofuran (δ)Structural Impact
H3 7.55 (s)7.55 (s)Unaffected by distant alkoxy position.
H4 7.55 (d, J=8.6 Hz)7.10 (d, J=2.5 Hz)In the 5-methoxy analog, H4 is ortho to the alkoxy group, becoming strongly shielded.
H6 - (Substituted)7.15 (dd, J=9.0, 2.5 Hz)Present in the 5-methoxy analog.
H7 7.05 (d, J=2.2 Hz)7.50 (d, J=9.0 Hz)In the 6-ethoxy analog, H7 is ortho to the alkoxy group, becoming strongly shielded.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity, reproducible data, the following protocol incorporates self-validating quality control steps.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure (>99%) 6-Ethoxy-2-nitrobenzofuran.

  • Dissolve the compound completely in 0.6 mL of the chosen deuterated solvent (e.g., CDCl3 containing 0.03% v/v Tetramethylsilane[TMS] as an internal standard).

  • Transfer the clear solution to a clean, dry 5 mm NMR tube. Causality: Particulate matter causes magnetic susceptibility gradients, broadening the peaks. Filtration through a glass wool plug is mandatory if the solution is not perfectly clear.

Step 2: Instrument Setup & Shimming (Quality Control)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the solvent.

  • Tune and match the probe for 1H and 13C frequencies.

  • Perform gradient shimming (Z1-Z5).

  • Self-Validation Check: Acquire a preliminary 1H scan. Measure the full width at half maximum (FWHM) of the TMS peak. If FWHM > 0.5 Hz, repeat shimming until the peak is sharp. This ensures the magnetic field is homogeneous, preventing artifactual line broadening that could obscure fine coupling constants (e.g., the 2.2 Hz meta coupling of H7).

Step 3: 1H NMR Acquisition

  • Load standard 1D proton pulse sequence (e.g., zg30).

  • Set Spectral Width (SW) to 12 ppm and Center (O1) to 5 ppm.

  • Set Number of Scans (NS) to 16 and Relaxation Delay (D1) to 1.5 seconds.

  • Acquire and process (Fourier transform, automatic phase correction, baseline correction). Calibrate TMS to 0.00 ppm.

Step 4: 13C NMR Acquisition

  • Load standard 1D carbon sequence with proton decoupling (e.g., zgpg30).

  • Set SW to 250 ppm and Center to 100 ppm.

  • Set NS to 512–1024 (depending on sample concentration) to achieve a signal-to-noise ratio (S/N) > 10:1 for quaternary carbons (C2, C6, C3a, C7a).

  • Set D1 to 2.0–3.0 seconds. Causality: Quaternary carbons lack attached protons and therefore have significantly longer T1 relaxation times. A sufficient D1 ensures these carbons are fully relaxed before the next pulse, preventing signal attenuation and allowing them to be accurately resolved.

  • Acquire, process, and calibrate the solvent peak (e.g., CDCl3 triplet at 77.16 ppm).

Conclusion

The 1H and 13C NMR spectra of 6-Ethoxy-2-nitrobenzofuran serve as a precise fingerprint of its electronic environment. The distinct downfield shift of the H3 proton validates the presence of the 2-nitro group, while the upfield shifts of H5 and H7 confirm the regiochemistry of the 6-ethoxy substitution. By adhering to the self-validating acquisition protocol outlined above, researchers can ensure robust and reproducible structural verification for their benzofuran-based drug discovery pipelines.

References

  • Potassium Trinitromethanide as a 1,1-Ambiphilic Synthon Equivalent: Access to 2-Nitroarenofurans Source: The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Ethoxy-2-nitrobenzofuran

As a Senior Application Scientist, it is understood that responsible chemical management extends far beyond the synthesis and application of novel compounds. The final, and arguably most critical, phase of a chemical's l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that responsible chemical management extends far beyond the synthesis and application of novel compounds. The final, and arguably most critical, phase of a chemical's lifecycle is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-ethoxy-2-nitrobenzofuran, grounded in established safety principles and regulatory guidelines. The procedures outlined here are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Part 1: Anticipated Hazard Profile and Core Principles

The molecular structure of 6-ethoxy-2-nitrobenzofuran contains two key functional groups that inform our safety and disposal strategy: the benzofuran core and the nitro group .

  • Nitroaromatic Compounds: This class of chemicals is often associated with toxicological hazards, including potential for being harmful if swallowed, and can cause irritation to the skin, eyes, and respiratory system.[3][4] Upon combustion, they are known to produce toxic nitrogen oxides (NOx).[1] Some nitro compounds also carry a risk of being reactive or explosive, particularly under conditions of heat, shock, or friction.[5]

  • Benzofuran Derivatives: Compounds within this family have been shown to cause skin and eye irritation.[1][2]

Therefore, all waste containing 6-ethoxy-2-nitrobenzofuran must be treated as hazardous chemical waste. The fundamental principle of hazardous waste management is segregation . Never mix this waste with general laboratory trash, and do not attempt to dispose of it down the drain.[6]

Anticipated Property Value / Classification Rationale / Source
Physical State SolidBased on similar benzofuran derivatives.
GHS Hazard Class (Anticipated) Acute Toxicity, Oral (Category 4)Inferred from similar nitroaromatic compounds.[4][7]
Skin Irritation (Category 2)Common hazard for benzofuran and nitroaromatic compounds.[1][2][8]
Eye Irritation (Category 2A)Common hazard for benzofuran and nitroaromatic compounds.[1][2][8]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemPotential for respiratory irritation.[1][4]
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)Expected from the combustion of a nitroaromatic organic compound.[1][3]
Incompatible Materials Strong oxidizing agentsA common incompatibility for many organic compounds.[1]

Part 2: Step-by-Step Disposal Protocol

This protocol covers the disposal of pure 6-ethoxy-2-nitrobenzofuran, contaminated lab consumables, and solutions containing the compound. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[9]

Before handling any waste containing this compound, ensure you are wearing the following:

  • Safety Goggles: Protects against splashes or airborne dust particles causing eye irritation.[2]

  • Nitrile Gloves: Provides a barrier against skin contact. Wash hands thoroughly after handling.[7]

  • Laboratory Coat: Protects skin and personal clothing from contamination.

Proper segregation at the point of generation is the most critical step.[9][10] The type of waste dictates the appropriate container.

  • For Unused or Surplus Solid 6-Ethoxy-2-nitrobenzofuran:

    • If possible, dispose of the chemical in its original manufacturer's container.[11] This ensures the container is compatible and clearly labeled.

    • If the original container is not available, transfer the solid waste to a new, clean, chemically compatible container with a secure, leak-proof screw-on cap.[11] A high-density polyethylene (HDPE) or glass container is appropriate.

    • Ensure the container is not overfilled.

  • For Contaminated Solid Waste (e.g., gloves, weighing paper, pipette tips):

    • Collect all contaminated disposable items in a designated waste container.

    • This waste should be double-bagged in clear, heavy-duty plastic bags to allow for visual inspection by EHS personnel.[11]

    • Do not include any sharp objects like needles or broken glass in these bags. Sharps must be disposed of in a dedicated sharps container.[11]

  • For Solutions Containing 6-Ethoxy-2-nitrobenzofuran (Liquid Waste):

    • Designate a specific, compatible liquid waste container. HDPE containers are suitable for most organic solvent and aqueous waste streams.

    • The container must have a leak-proof, screw-on cap, which must be kept closed at all times except when adding waste.[11][12] Using a funnel left in the opening is not acceptable.[12]

    • Place the liquid waste container in secondary containment (e.g., a lab tray or dishpan) to capture any potential leaks.[11] The secondary container must be able to hold 110% of the volume of the primary container.[11]

All waste containers must be accurately and completely labeled.[12] Your institution's EHS department will provide specific hazardous waste tags. The label must include:

  • The full chemical name: "6-Ethoxy-2-nitrobenzofuran" (do not use abbreviations or chemical formulas).[12]

  • An accurate estimation of the concentration and volume.

  • The date the waste was first added to the container.

  • The name of the principal investigator or research group.

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[9] This area should be near the point of generation. Ensure incompatible waste streams (e.g., acids and bases) are segregated within the SAA.[9]

Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for your hazardous waste.[11] Do not allow hazardous waste to accumulate in the lab for more than 90 days from the accumulation start date.[11]

Part 3: Decontamination and Spill Management

  • Empty Container Decontamination:

    • An empty container that held 6-ethoxy-2-nitrobenzofuran must be decontaminated before it can be disposed of as regular waste.

    • The standard procedure is to triple rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[9][12]

    • The rinsate (the solvent used for rinsing) is itself hazardous waste and must be collected and disposed of in your designated liquid waste container.[12]

    • After triple rinsing, allow the container to air-dry in a fume hood.[9] The defaced, rinsed, and dried container may then be disposed of in the appropriate glass or plastic recycling stream.[9]

  • Small Spill Cleanup:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill.

    • For a solid spill, gently sweep or vacuum the material into a waste container. Avoid creating dust.[7]

    • For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbent material and place it in a sealed, labeled container for disposal as contaminated solid waste.

    • Clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from work with 6-ethoxy-2-nitrobenzofuran.

G Disposal Workflow for 6-Ethoxy-2-nitrobenzofuran cluster_0 cluster_1 Step 1: Characterize Waste cluster_2 Step 2: Contain & Label cluster_3 Step 3: Store & Dispose A Waste Generation (Contains 6-Ethoxy-2-nitrobenzofuran) B Pure Solid / Unused Reagent A->B Solid C Contaminated Labware (Gloves, Wipes, Tips) A->C Solid D Liquid Solution / Rinsate A->D Liquid E Package in sealed, compatible container (Original container preferred). Attach Hazardous Waste Label. B->E F Double-bag in clear plastic bags. Attach Hazardous Waste Label. C->F G Collect in sealed, compatible liquid waste jug within secondary containment. Attach Hazardous Waste Label. D->G H Store in designated Satellite Accumulation Area (SAA) E->H F->H G->H I Schedule Pickup with Environmental Health & Safety (EHS) H->I

Sources

© Copyright 2026 BenchChem. All Rights Reserved.